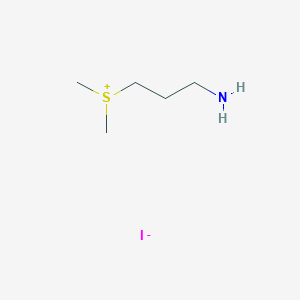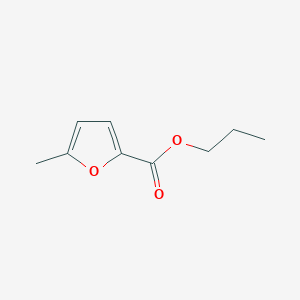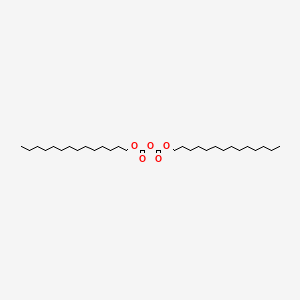
Ditetradecyl dicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditetradecyl dicarbonate is an organic compound characterized by the presence of two tetradecyl groups attached to a dicarbonate moiety
准备方法
Synthetic Routes and Reaction Conditions: Ditetradecyl dicarbonate can be synthesized through the reaction of tetradecyl alcohol with phosgene or its derivatives under controlled conditions. The general reaction involves the formation of an intermediate carbonate ester, which subsequently reacts to form the dicarbonate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where tetradecyl alcohol is reacted with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
化学反应分析
Types of Reactions: Ditetradecyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form tetradecyl alcohol and carbon dioxide.
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Reduction: Under reducing conditions, it can be converted back to tetradecyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines or other nucleophiles, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Tetradecyl alcohol and carbon dioxide.
Substitution: Carbamates.
Reduction: Tetradecyl alcohol.
科学研究应用
Ditetradecyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protective groups for alcohols and amines.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which ditetradecyl dicarbonate exerts its effects involves the formation of stable intermediates through its reaction with nucleophiles. The dicarbonate moiety acts as a leaving group, facilitating the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Di-tert-butyl dicarbonate: Commonly used in organic synthesis for the protection of amines.
Diethyl dicarbonate: Used as a reagent in organic synthesis and as a preservative in the food industry.
Dimethyl dicarbonate: Employed as a sterilizing agent in beverages.
Uniqueness of Ditetradecyl Dicarbonate: this compound is unique due to its long alkyl chains, which impart different physical and chemical properties compared to shorter-chain dicarbonates. This makes it particularly useful in applications requiring hydrophobic characteristics and stability.
属性
CAS 编号 |
111965-65-2 |
|---|---|
分子式 |
C30H58O5 |
分子量 |
498.8 g/mol |
IUPAC 名称 |
tetradecoxycarbonyl tetradecyl carbonate |
InChI |
InChI=1S/C30H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI 键 |
WJRSLHBOQIOTES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)OC(=O)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


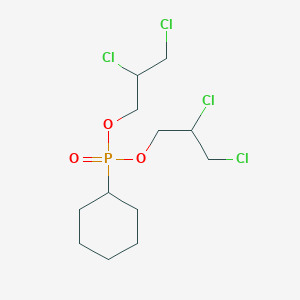
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
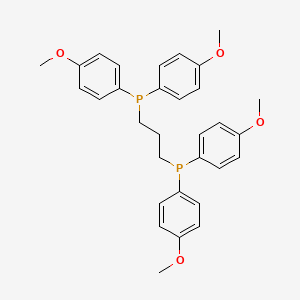
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)

![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

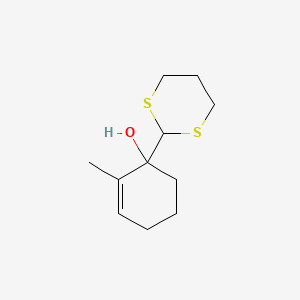
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
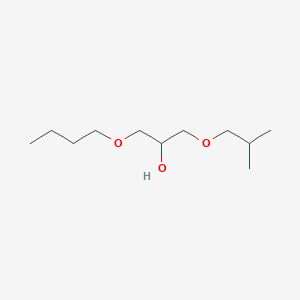
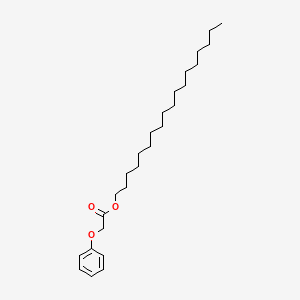
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
